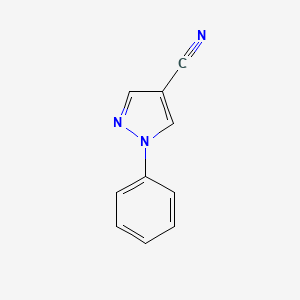

1-phenyl-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

1-Phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

1-Phenyl-1H-pyrazole-4-carbonitrile can be synthesized through several methods, including:

One-Pot Multicomponent Reactions: This method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine.

Solvent-Free Conditions: Another approach uses engineered polyvinyl alcohol as a heterogeneous acid catalyst.

Traditional Methods: These include the condensation reaction between hydrazines and 1,3-dicarbonyl compounds or their equivalents.

Análisis De Reacciones Químicas

1-Phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.

Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with alkenes and alkynes.

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts like palladium and copper . The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrazoles and related heterocycles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Phenyl-1H-pyrazole-4-carbonitrile has been investigated for its potential as a precursor in the synthesis of bioactive molecules. Its derivatives exhibit various biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound can significantly reduce cell viability in cancer cell lines, suggesting potential use in cancer therapies.

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, providing a basis for developing new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Agrochemicals

The compound is also utilized in agricultural applications, particularly in the development of pesticides and herbicides. Its biological activity against pests and weeds makes it a valuable component in crop protection strategies. Field trials have demonstrated its effectiveness in reducing pest populations while being less toxic to non-target organisms compared to conventional pesticides.

Materials Science

In materials science, this compound is employed in the synthesis of advanced materials such as polymers and dyes. Its unique chemical structure allows for modifications that enhance material properties, making it suitable for various industrial applications.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Insecticidal Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile | Low | Moderate | Moderate |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole | High | Low | Low |

This comparison highlights the balanced profile of this compound across multiple biological activities, making it a versatile candidate for further research and application.

Case Study 1: Cancer Treatment

A study conducted on breast cancer cell lines demonstrated that treatment with derivatives of this compound resulted in a significant reduction in cell viability. This suggests its potential as an effective anticancer agent, warranting further investigation into its mechanisms and efficacy in clinical settings.

Case Study 2: Anti-inflammatory Drug Development

Research focused on developing new anti-inflammatory drugs found that this compound could effectively inhibit COX enzymes with minimal side effects compared to traditional NSAIDs. This positions it as a promising candidate for new therapeutic agents targeting inflammation.

Case Study 3: Agricultural Applications

Field trials assessing the efficacy of this compound as an insecticide showed that it could significantly reduce pest populations while being less toxic to non-target organisms compared to conventional pesticides. This demonstrates its potential for sustainable agricultural practices.

Mecanismo De Acción

The mechanism of action of 1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or as an antagonist to certain receptors. The exact pathways depend on the specific application but often involve the disruption of normal cellular processes, leading to the desired therapeutic or pesticidal effects .

Comparación Con Compuestos Similares

1-Phenyl-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: This compound has an additional amino group, which can alter its reactivity and applications.

1,3-Diphenyl-1H-pyrazole-4-carbonitrile:

2,3-Dihydro-1H-pyrazole-4-carbonitrile: This derivative is often used in the synthesis of other heterocyclic compounds and has different reactivity due to the hydrogenated ring.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the pyrazole scaffold.

Actividad Biológica

1-Phenyl-1H-pyrazole-4-carbonitrile (C10H7N3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring and a cyano group at the 4-position. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit p38 MAPK, a key player in inflammatory responses. By blocking this kinase, it reduces the production of pro-inflammatory cytokines, thus exerting anti-inflammatory effects .

- Cell Signaling Pathways : It influences several cell signaling pathways, notably the MAPK/ERK pathway, which is essential for cell proliferation and differentiation .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of this compound can significantly reduce inflammation. For example, some derivatives showed IC50 values as low as 71.11 μg/mL in inhibiting COX enzymes, which are crucial in the inflammatory process .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies reported that certain derivatives displayed significant inhibitory effects against various bacterial strains. Minimum Inhibitory Concentration (MIC) values ranged from 4 μg/mL to 2048 μg/mL, indicating potent antibacterial properties .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using the DPPH radical scavenging assay. Derivatives exhibited IC50 values between 12.21 and 12.88 μg/mL, suggesting strong antioxidant capabilities .

Study on Anti-inflammatory Effects

A study focused on synthesizing new pyrazole derivatives from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile showed promising anti-inflammatory effects. The synthesized compounds were tested for their ability to inhibit COX enzymes, with results indicating superior efficacy compared to traditional anti-inflammatory drugs like diclofenac .

Antimicrobial Evaluation

Another investigation evaluated the antimicrobial activity of synthesized pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had significant antibacterial activity, with zones of inhibition (IZD) measured according to clinical standards .

Summary of Biological Activities

Propiedades

IUPAC Name |

1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUOMWCBAUSGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447994 | |

| Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-04-6 | |

| Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.